

PBF-509 Mouse Model: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: PBF-509

Cat. No.: B1574666

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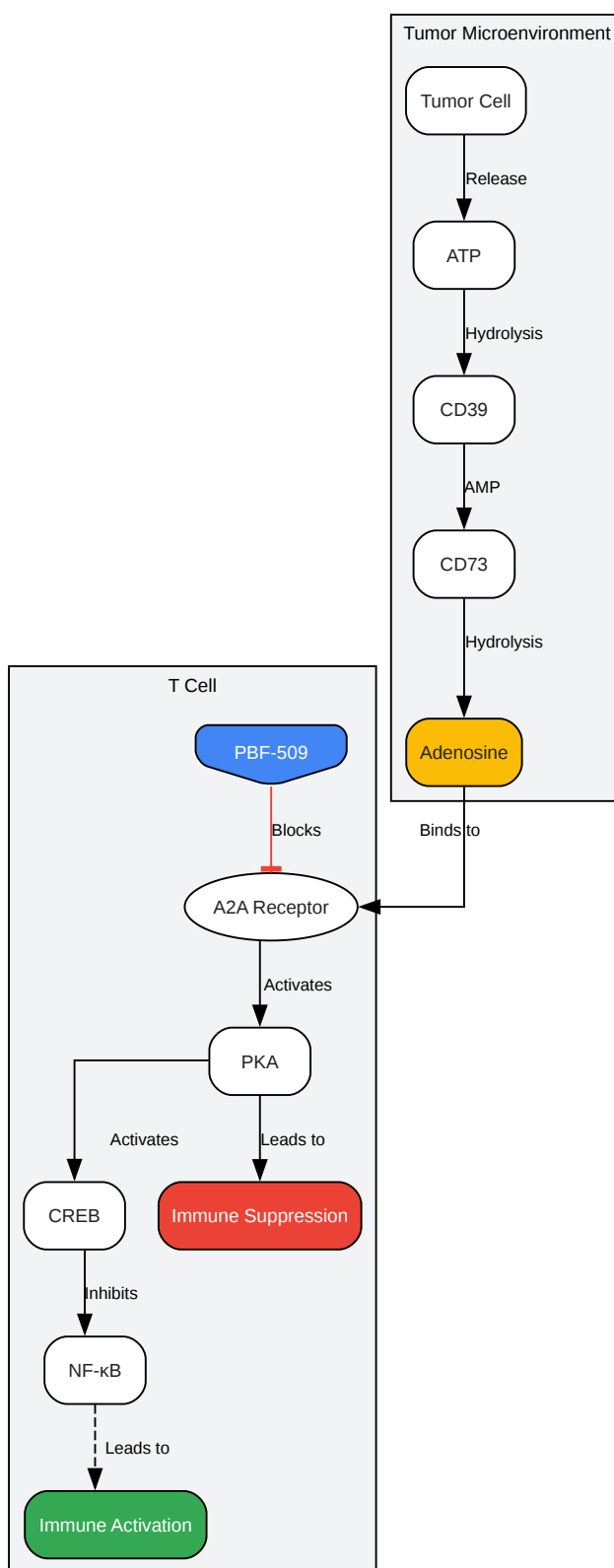
Introduction

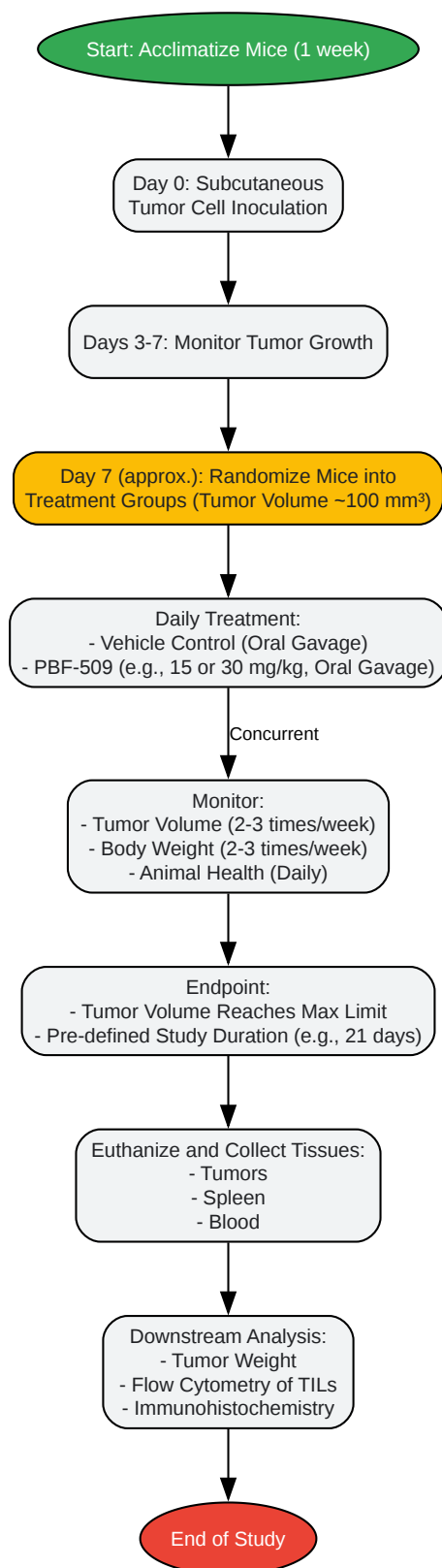
PBF-509 (taminadenant) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment (TME), high levels of adenosine suppress the anti-tumor immune response by binding to A2AR on various immune cells, particularly T lymphocytes.[3][4] **PBF-509** blocks this immunosuppressive pathway, thereby reactivating T-cell-mediated immunity against cancer cells.[1] Preclinical studies in mouse models have demonstrated that **PBF-509** can significantly reduce tumor growth and metastasis, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[5]

These application notes provide detailed protocols for conducting in vivo efficacy studies of **PBF-509** in a syngeneic mouse cancer model, a critical step in the preclinical evaluation of this and other immuno-oncology agents.

Signaling Pathway and Mechanism of Action

The antitumor activity of **PBF-509** is centered on the blockade of the adenosine A2A receptor signaling pathway within the tumor microenvironment.





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